N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Overview
Description
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol It is characterized by the presence of a furan ring substituted with a chloroacetyl group and an acetamide group
Preparation Methods
The synthesis of N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide typically involves the reaction of 5-(chloromethyl)furan-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The chloroacetyl group can be reduced to form corresponding alcohols or amines.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The furan ring may also interact with specific receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide can be compared with other furan derivatives, such as:
N-{[5-(2-bromoacetyl)furan-2-yl]methyl}acetamide: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
N-{[5-(2-acetyl)furan-2-yl]methyl}acetamide: Similar structure but with an acetyl group instead of a chloroacetyl group.
Properties
IUPAC Name |
N-[[5-(2-chloroacetyl)furan-2-yl]methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECVWYQULDGTQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(O1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368458 | |
Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115865-57-1 | |
Record name | Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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